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Compound of Interest

Compound Name: 4,4-Dimethylpentanal

Cat. No.: B3058898 Get Quote

In the intricate world of chemical analysis and drug development, the precise identification of

molecular structure is paramount. Even subtle variations in isomeric forms can lead to vastly

different physiological effects. This guide provides a comprehensive spectroscopic comparison

of 4,4-dimethylpentanal and its selected structural isomers: heptanal, 2-methylhexanal, and

2,3-dimethylpentanal. By leveraging the distinct fingerprints generated by Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

researchers can confidently distinguish between these closely related C7H14O aldehydes.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 4,4-dimethylpentanal and its isomers. These values provide a

clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aldehydic
Proton (CHO)

Protons α to
CHO

Protons β to
CHO

Other Protons

4,4-

Dimethylpentanal
~9.76 (t) ~2.39 (t) ~1.55 (t) ~0.94 (s, 9H)

Heptanal ~9.77 (t)[1] ~2.42 (dt)[1] ~1.63 (quint)[1]
~1.31 (m), ~0.90

(t)[1]

2-Methylhexanal ~9.6 (d) ~2.3 (m) ~1.2-1.4 (m) ~1.1 (d), ~0.9 (t)

2,3-

Dimethylpentanal
~9.67 (d)[2] ~2.33 (m)[2] ~1.88 (m)[2]

~1.37 (m), ~1.02

(d), ~0.92 (t)[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Carbonyl
Carbon (C=O)

α-Carbon β-Carbon Other Carbons

4,4-

Dimethylpentanal
~202.8 ~43.5 ~24.5 ~30.1, ~29.1

Heptanal ~202.5 ~43.9[3] ~22.1[3]
~31.6, ~28.9,

~22.5, ~14.0[3]

2-Methylhexanal ~205.0 ~49.9 ~31.8
~29.2, ~22.6,

~14.0, ~13.6

2,3-

Dimethylpentanal
~205.5 ~54.2 ~39.8

~25.9, ~15.8,

~11.6, ~11.4

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound C=O Stretch Aldehydic C-H Stretch

4,4-Dimethylpentanal ~1725 ~2820, ~2720

Heptanal ~1730[3] ~2820, ~2720[3]

2-Methylhexanal ~1730 ~2815, ~2715

2,3-Dimethylpentanal ~1728 ~2810, ~2710

Table 4: Mass Spectrometry - Key Fragments (m/z)

Compound
Molecular
Ion (M⁺)

[M-1]⁺
[M-29]⁺
(Loss of
CHO)

[M-43]⁺
(Loss of
C₃H₇)

Other Key
Fragments

4,4-

Dimethylpent

anal

114 113 85 71
57 (t-butyl

cation)

Heptanal 114 113 85 71

44

(McLafferty

rearrangeme

nt)

2-

Methylhexan

al

114 113 85 71 43, 57

2,3-

Dimethylpent

anal

114 113 85 71 57, 43

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

environment of each proton and carbon atom.

Sample Preparation: A 5-10 mg sample of the aldehyde was dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard single-pulse experiment was used.

Spectral width: 16 ppm.

Number of scans: 16.

Relaxation delay: 2 s.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence was used.

Spectral width: 240 ppm.

Number of scans: 1024.

Relaxation delay: 5 s.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, particularly the

carbonyl and aldehydic C-H bonds.
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Sample Preparation: A thin liquid film of the neat aldehyde sample was placed between two

sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

Data Acquisition:

The spectrum was recorded in the range of 4000-600 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 32.

Data Analysis: The positions of the major absorption bands were identified and assigned to

their corresponding vibrational modes.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Sample Preparation: A 1 µL aliquot of a dilute solution of the aldehyde in dichloromethane

was injected into the GC-MS system.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

Injector temperature: 250°C.

Oven temperature program: Initial temperature of 50°C held for 2 minutes, then ramped to

250°C at a rate of 10°C/min.

Carrier gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
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Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 35-350.

Source temperature: 230°C.

Data Analysis: The mass spectrum of the eluting peak corresponding to the aldehyde was

analyzed to identify the molecular ion and major fragment ions.

Visualizing the Logic: Isomer Differentiation
Workflow
The following diagram illustrates the logical workflow for distinguishing between 4,4-
dimethylpentanal and its isomers using the spectroscopic data.
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Workflow for Spectroscopic Differentiation of C7H14O Aldehyde Isomers

¹H NMR Analysis Mass Spec Analysis

Unknown C7H14O Aldehyde Isomer

¹H NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Aldehydic Proton (9.5-9.8 ppm) Molecular Ion (m/z 114)

Singlet at ~0.9 ppm (9H) Absence of 9H Singlet

Protons α to CHO Signal Multiplicity & Integration

dmp

4,4-Dimethylpentanal

other_isomers

Other Isomers (Heptanal, 2-Methylhexanal, etc.)

Triplet aldehyde, complex aliphatic region Doublet aldehyde, methyl doublet

Fragmentation Pattern

Prominent m/z 57 (t-butyl cation) Prominent m/z 44 (McLafferty)

dmp_ms

Suggests 4,4-Dimethylpentanal

heptanal_ms

Suggests Heptanal

Click to download full resolution via product page

Caption: Spectroscopic workflow for isomer identification.

In-Depth Spectroscopic Comparison
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The structural differences between 4,4-dimethylpentanal and its isomers give rise to unique

spectroscopic signatures.

¹H NMR Spectroscopy: This is often the most definitive technique for distinguishing between

these isomers. The aldehydic proton appears in the characteristic downfield region of ~9.6-

9.8 ppm for all isomers. However, its multiplicity and the signals from the rest of the aliphatic

chain are highly informative. 4,4-Dimethylpentanal is uniquely identified by the presence of

a sharp singlet integrating to nine protons at approximately 0.94 ppm, corresponding to the

three equivalent methyl groups of the tert-butyl group.[4] In contrast, heptanal exhibits a

more complex aliphatic region with overlapping multiplets and a terminal methyl group

appearing as a triplet.[1] 2-Methylhexanal and 2,3-dimethylpentanal show a doublet for the

aldehydic proton due to coupling with the single proton on the alpha-carbon, and their

branching patterns lead to distinct multiplets and methyl doublets in the upfield region.[2]

¹³C NMR Spectroscopy: The carbonyl carbon for all these aldehydes resonates in the

downfield region of ~202-205 ppm.[5][6] The key to differentiation lies in the number of

distinct signals and their chemical shifts in the aliphatic region. The high symmetry of the tert-

butyl group in 4,4-dimethylpentanal results in a unique set of signals. The number of

signals directly corresponds to the number of non-equivalent carbon atoms, providing a clear

indication of the carbon skeleton's branching.

Infrared (IR) Spectroscopy: All isomers exhibit a strong carbonyl (C=O) stretching absorption

band around 1725-1730 cm⁻¹ and two weaker bands for the aldehydic C-H stretch between

2820-2830 cm⁻¹ and 2720-2730 cm⁻¹.[3] While the positions of these key absorptions are

very similar, subtle shifts can be observed. The fingerprint region (below 1500 cm⁻¹) will

show unique patterns of C-H bending and C-C stretching vibrations that can be used for

confirmation, although interpretation can be complex.

Mass Spectrometry: All isomers have the same nominal molecular weight, resulting in a

molecular ion peak (M⁺) at m/z 114. The differentiation relies on the analysis of their

fragmentation patterns. 4,4-Dimethylpentanal is expected to show a prominent fragment ion

at m/z 57, corresponding to the stable tert-butyl cation. Heptanal, being a straight-chain

aldehyde, is known to undergo a characteristic McLafferty rearrangement, leading to a

significant peak at m/z 44.[7] The branched isomers will exhibit fragmentation patterns

influenced by the position of the methyl groups, often leading to the formation of stable

secondary carbocations.
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Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and

complementary toolkit for the unambiguous identification of 4,4-dimethylpentanal and its

structural isomers. While IR spectroscopy confirms the presence of the aldehyde functional

group, ¹H NMR and Mass Spectrometry are particularly effective in elucidating the specific

carbon skeleton and branching patterns that differentiate these closely related compounds.

This guide provides the foundational data and methodologies to assist researchers in the

accurate structural characterization of these and similar isomeric aldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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